molecular formula C10H11NO4 B11959435 4-Hydroxy-4-(2-nitrophenyl)butan-2-one

4-Hydroxy-4-(2-nitrophenyl)butan-2-one

Cat. No.: B11959435
M. Wt: 209.20 g/mol
InChI Key: QLWGGIGZONFVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-4-(2-nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of a hydroxy group and a nitrophenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(2-nitrophenyl)butan-2-one typically involves an aldol reaction between p-nitrobenzaldehyde and acetone in the presence of a catalyst such as L-proline. This reaction is often carried out in aqueous micellar media using surfactants like cetyl trimethyl ammonium bromide (CTAB) to enhance the solubility of the reactants .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry are often applied to minimize the use of organic solvents and reduce environmental impact. The use of water as a solvent and surfactants to facilitate reactions is a common approach in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-4-(2-nitrophenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitrophenyl ketones or aldehydes.

    Reduction: Formation of aminophenyl derivatives.

    Substitution: Formation of substituted nitrophenyl compounds.

Scientific Research Applications

4-Hydroxy-4-(2-nitrophenyl)butan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(2-nitrophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play crucial roles in its reactivity and interactions with enzymes and other biomolecules. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

  • 4-Hydroxy-4-(4-nitrophenyl)butan-2-one
  • 4-Hydroxy-4-(3-nitrophenyl)butan-2-one
  • 4-Hydroxy-4-(2-nitrophenyl)butan-2-one

Comparison: this compound is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different reactivity patterns and interactions with biological targets, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

4-hydroxy-4-(2-nitrophenyl)butan-2-one

InChI

InChI=1S/C10H11NO4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5,10,13H,6H2,1H3

InChI Key

QLWGGIGZONFVIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.